4-Aminothiophene-2-carboxylic acid

Description

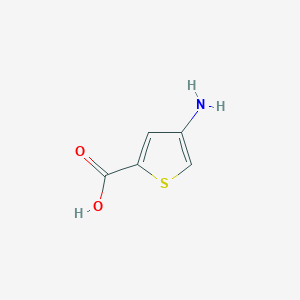

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGOUQDVWSOUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424183 | |

| Record name | 4-Aminothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-38-7 | |

| Record name | 4-Amino-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminothiophene-2-carboxylic acid

CAS Number: 89499-38-7

This technical guide provides a comprehensive overview of 4-Aminothiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis methodologies, and known biological activities, presenting data in a structured format for clarity and ease of comparison.

Core Compound Properties

This compound is a substituted thiophene derivative with the empirical formula C₅H₅NO₂S. Its chemical structure features an amino group at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring.

| Property | Value | Reference |

| CAS Number | 89499-38-7 | |

| Molecular Formula | C₅H₅NO₂S | |

| Molecular Weight | 143.16 g/mol | |

| Physical Form | Solid |

Synthesis of this compound

The synthesis of this compound can be approached through multi-step procedures, often involving the introduction and subsequent modification of functional groups on the thiophene ring. A common strategy involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis via Reduction of 4-Nitrothiophene-2-carboxylic acid

Step 1: Nitration of a Thiophene Precursor (General Approach) The synthesis would typically begin with a suitable thiophene-2-carboxylic acid derivative. The nitration of the thiophene ring is a crucial step to introduce the nitro group at the 4-position. This is generally achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure regioselectivity.

Step 2: Reduction of the Nitro Group The nitro group of the resulting 4-nitrothiophene-2-carboxylic acid can then be reduced to an amino group. Common reducing agents for this transformation include metals such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl), or through catalytic hydrogenation.

Illustrative Reaction Scheme:

Biological Activity and Potential Applications

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2] Derivatives of aminothiophenes have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4]

Anti-inflammatory and Antimicrobial Potential

The aminothiophene scaffold is a core component of various compounds with demonstrated anti-inflammatory and antimicrobial properties. Studies on related aminothiophene derivatives have shown that these molecules can modulate inflammatory pathways, though the specific mechanisms are often complex and compound-dependent.[2][5][6] For instance, some 2-aminothiophene derivatives have been shown to activate the NRF2 pathway, which plays a role in the anti-inflammatory response.[6][7]

The antimicrobial action of compounds containing amino groups and hydrophobic regions, features present in this compound, can involve disruption of the cell membrane of microorganisms.[8]

Role in Drug Development

The structural motifs of aminothiophene carboxylic acids are of significant interest in drug discovery. These scaffolds can serve as building blocks for the synthesis of more complex molecules with therapeutic potential. The presence of both an amino and a carboxylic acid group allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships. While specific biological targets for this compound are not well-documented, related aminothiophene derivatives have been explored as cytostatic agents, showing selective activity against certain cancer cell lines.[9]

Signaling Pathway Interactions: A Postulated View

Direct evidence linking this compound to specific signaling pathways is limited. However, based on the activities of structurally related compounds, a hypothetical involvement in inflammatory signaling can be postulated. For example, the anti-inflammatory effects of some aminothiophenes are associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[7]

Disclaimer: The signaling pathway diagram presented is a hypothetical illustration based on the known activities of related aminothiophene compounds and does not represent direct experimental evidence for this compound. Further research is required to elucidate the precise molecular mechanisms and biological targets of this specific compound.

Conclusion

This compound, identified by CAS number 89499-38-7, is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental protocols for its synthesis and specific biological pathway interactions are not extensively documented in publicly available literature, its structural relationship to a class of compounds with known anti-inflammatory and antimicrobial activities suggests it may be a valuable scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, highlighting the need for further empirical studies to fully characterize its synthetic routes and biological functions.

References

- 1. 4-Nitrothiophene-2-carboxylic acid [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial action of compound 48/80--II mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminothiophene-2-carboxylic acid: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available quantitative data, experimental protocols for its synthesis and derivatization, and explores its relevance in the context of biological signaling pathways, particularly as a scaffold for enzyme inhibitors.

Core Physical and Chemical Properties

This compound is a solid, bifunctional molecule incorporating both a nucleophilic aromatic amine and a carboxylic acid on a thiophene ring.[1] These features make it a versatile building block for more complex molecules.[2]

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, the properties of the compound and its closely related methyl ester are summarized below. General spectroscopic characteristics are inferred from the known behavior of its constituent functional groups.[3][4]

| Property | This compound | This compound methyl ester |

| CAS Number | 89499-38-7[1][5] | 89499-43-4[6][7] |

| Molecular Formula | C₅H₅NO₂S[1][5] | C₆H₇NO₂S[6] |

| Molecular Weight | 143.16 g/mol [1][5] | 157.19 g/mol [6] |

| Appearance | Solid[1] | White to light yellow solid[6] |

| Melting Point | Data not available | 76-84 °C[6] |

| Boiling Point | Data not available | 318.9 ± 22.0 °C (Predicted)[6] |

| pKa | Data not available | 3.11 ± 0.10 (Predicted)[6] |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | Soluble in chloroform and other organic solvents.[6] |

Spectroscopic Profile

| Spectroscopy | Expected/Observed Characteristics |

| ¹H NMR | For the methyl ester in CDCl₃: δ 7.31 (d, 1H), 6.40 (d, 1H), 3.85 (s, 3H), 3.63 (br s, 2H).[6] For the carboxylic acid, the acidic proton (–COOH) is expected as a broad singlet downfield (>10 ppm). Protons on the thiophene ring would show characteristic coupling. |

| ¹³C NMR | The carbonyl carbon (–COOH) is expected in the 165-185 ppm region.[8][9] Thiophene ring carbons would appear in the aromatic region, with their specific shifts influenced by the amino and carboxyl substituents. |

| IR Spectroscopy | Expected to show a very broad O–H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, N–H stretching for the primary amine around 3300-3500 cm⁻¹, and C–O stretching.[3] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 143. Fragmentation may include the loss of –OH (m/z 126) and –COOH (m/z 98). |

Experimental Protocols

Detailed experimental procedures are crucial for the practical application of chemical knowledge. The following section outlines a key synthetic protocol for a derivative of this compound.

Synthesis of Methyl 4-aminothiophene-2-carboxylate

The synthesis of the methyl ester of this compound is a multi-step process that begins with the nitration of thiophene-2-carboxylic acid.[6]

Step a: Synthesis of 4-nitrothiophene-2-carboxylic acid

-

Concentrated sulfuric acid is slowly added to concentrated nitric acid at 0-10 °C in an ice bath.

-

Thiophene-2-carboxylic acid is added to this nitrating mixture in batches, maintaining the low temperature.

-

The reaction mixture is stirred for 1 hour.[6]

Step b: Synthesis of methyl 4-nitrothiophene-2-carboxylate

-

Thionyl chloride is added dropwise to a solution of 4-nitrothiophene-2-carboxylic acid in methanol at room temperature.

-

The mixture is heated to reflux for 2 hours.

-

The reaction is quenched by pouring into ice water.[6]

Step c: Synthesis of methyl 4-aminothiophene-2-carboxylate

-

To a solution of methyl 4-nitrothiophene-2-carboxylate in water and methanol, concentrated hydrochloric acid is added.

-

Iron powder and ammonium chloride are added sequentially at room temperature.

-

The reaction mixture is heated to 70 °C for 1 hour.

-

After cooling, the mixture is filtered and the filtrate is basified with saturated sodium bicarbonate solution.

-

The product is extracted with chloroform.

-

The combined organic phases are dried, concentrated, and purified by silica gel column chromatography to yield the final product.[6]

Below is a graphical representation of this experimental workflow.

Biological Relevance and Signaling Pathways

Thiophene-containing compounds are prevalent in a variety of biologically active molecules and approved drugs.[10] Derivatives of aminothiophene carboxylic acids have been investigated as inhibitors of various enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[11]

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[6][7][12] Dysregulation of this pathway is a hallmark of several diseases, including cancer and certain ocular disorders.

The diagram below illustrates the major downstream signaling cascades activated by VEGFR-2.

Chemical Reactivity and Applications

The dual functionality of this compound allows for a diverse range of chemical transformations. The amino group can readily undergo acylation, sulfonylation, and diazotization reactions, while the carboxylic acid can be converted to esters, amides, and acid chlorides. The thiophene ring itself is amenable to electrophilic substitution, although the regioselectivity is governed by the electronic effects of the existing substituents.

These chemical handles make this compound and its derivatives valuable intermediates in the synthesis of:

-

Pharmaceuticals: As a scaffold for enzyme inhibitors and receptor antagonists.[10][11]

-

Functional Dyes and Pigments: The thiophene core can be part of a larger conjugated system.

-

Polymers: Thiophene-based monomers can be used to create conductive polymers with applications in electronics.

References

- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 2. This compound Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. ijpbs.com [ijpbs.com]

- 11. 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 89499-43-4 [m.chemicalbook.com]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

A Technical Guide to 4-Aminothiophene-2-carboxylic Acid: Properties, Synthesis, and Biological Significance

This technical guide provides an in-depth overview of 4-Aminothiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its physicochemical properties, experimental protocols for synthesis, and its role in biological signaling pathways.

Core Physicochemical Data

Quantitative data for this compound are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₅H₅NO₂S | [1][2] |

| Molecular Weight | 143.16 g/mol | [1][2] |

| CAS Number | 89499-38-7 | [1][3] |

| Appearance | Solid | |

| InChI Key | CQGOUQDVWSOUPD-UHFFFAOYSA-N | |

| SMILES String | Nc1csc(c1)C(O)=O |

Experimental Protocols

Detailed methodologies for the synthesis of thiophene derivatives are crucial for research and development. Below are protocols relevant to the synthesis of aminothiophene carboxylic acids and their precursors.

Protocol 1: Synthesis of Methyl 4-aminothiophene-2-carboxylate

This protocol outlines the synthesis of the methyl ester of this compound through a multi-step process starting from thiophene-2-carboxylic acid.

Step a: Synthesis of 4-nitrothiophene-2-carboxylic acid [4]

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3.0 mL) to concentrated nitric acid (2.0 mL) in an ice bath, maintaining the temperature between 0-10 °C.

-

To this mixture, add thiophene-2-carboxylic acid (2.8 g) in batches over 15 minutes, ensuring the temperature remains constant.

-

Continue stirring the reaction mixture for 1 hour at the same temperature.

-

Pour the reaction mixture over crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral and then dry to obtain 4-nitrothiophene-2-carboxylic acid.

Step b: Synthesis of methyl 4-nitrothiophene-2-carboxylate [4]

-

Dissolve 4-nitrothiophene-2-carboxylic acid (6.8 g) in methanol (50 mL).

-

Slowly add thionyl chloride (6 mL) dropwise to the solution while stirring at room temperature.

-

Heat the mixture to reflux and maintain for a specified period to ensure complete esterification.

-

After cooling, concentrate the solution under reduced pressure to obtain the crude methyl 4-nitrothiophene-2-carboxylate.

Step c: Synthesis of methyl 4-aminothiophene-2-carboxylate [4]

-

Prepare a solution of methyl 4-nitrothiophene-2-carboxylate (7 g) in a mixture of water (150 mL) and methanol (50 mL).

-

Add concentrated hydrochloric acid (4.5 mL) to the solution.

-

Sequentially add iron powder (10.5 g) and ammonium chloride (10 g) at room temperature.

-

Heat the reaction mixture to 70 °C and maintain for 1 hour with stirring.

-

Cool the mixture to room temperature and filter.

-

Concentrate the organic phase of the filtrate under reduced pressure. The resulting crude product can be further purified.

Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives

This protocol describes a general and efficient microwave-assisted method for synthesizing polysubstituted 2-aminothiophenes, which can be adapted for various derivatives.[5]

-

In a 5 mL microwave reaction vial, combine the starting aldehyde or ketone (1.0 mmol), an active methylene nitrile (e.g., ethyl cyanoacetate, 1.1 mmol), elemental sulfur (1.1 mmol), and a suitable base (1.0 mmol).

-

Add an appropriate solvent (3 mL) to the mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 2-48 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

-

Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathways and Workflows

Visual representations of experimental workflows and biological signaling pathways are essential for clarity and understanding.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of methyl 4-aminothiophene-2-carboxylate.

Caption: A three-step synthesis of methyl 4-aminothiophene-2-carboxylate.

NRF2 Activation Pathway

Derivatives of 2-aminothiophene have been identified as activators of the NRF2 signaling pathway, which plays a critical role in the cellular response to oxidative stress and inflammation.

Caption: Inhibition of KEAP1 by 2-aminothiophene derivatives leads to NRF2 activation.

References

An In-depth Technical Guide to the Synthesis of 4-Aminothiophene-2-carboxylic acid from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-aminothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available heterocycle, thiophene. This document details the core synthetic transformations, including experimental protocols, quantitative data, and visual representations of the chemical processes.

Synthetic Strategy Overview

The synthesis of this compound from thiophene can be efficiently achieved through a three-step sequence involving:

-

Carboxylation of thiophene to introduce a carboxylic acid group at the 2-position, yielding thiophene-2-carboxylic acid.

-

Regioselective Nitration of thiophene-2-carboxylic acid to introduce a nitro group at the 4-position, leading to the formation of 4-nitrothiophene-2-carboxylic acid.

-

Reduction of the nitro group to an amino group to afford the final product, this compound.

This synthetic approach is summarized in the workflow diagram below.

Figure 1: Overall synthetic workflow for the preparation of this compound from thiophene.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison and replication.

Step 1: Synthesis of Thiophene-2-carboxylic acid via Lithiation and Carboxylation

The initial step involves the regioselective deprotonation of thiophene at the 2-position using a strong organolithium base, followed by quenching with carbon dioxide to form the carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.

Figure 2: Carboxylation of thiophene to thiophene-2-carboxylic acid.

Experimental Protocol:

A solution of thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour. Solid carbon dioxide (dry ice, excess) is then added in portions, and the reaction mixture is allowed to warm to room temperature overnight. The reaction is quenched by the addition of water, and the aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted thiophene. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford thiophene-2-carboxylic acid.

| Parameter | Value |

| Reactants | Thiophene, n-Butyllithium, Carbon Dioxide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 1 hour at -78 °C, then overnight |

| Typical Yield | 85-95% |

| Purification | Precipitation and filtration |

Table 1: Quantitative data for the synthesis of thiophene-2-carboxylic acid.

Step 2: Synthesis of 4-Nitrothiophene-2-carboxylic acid via Nitration

The nitration of thiophene-2-carboxylic acid is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity for the 4-position. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile primarily to the 4- and 5-positions. By using a nitrating mixture of nitric acid and sulfuric acid at low temperatures, the formation of the 4-nitro isomer can be favored.

Spectroscopic Data for 4-Aminothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Aminothiophene-2-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages established spectroscopic principles and data from analogous compounds to predict and interpret its spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and IR data for this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule, namely the aminothiophene ring and the carboxylic acid.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | broad singlet | 1H | -COOH |

| ~7.0 - 7.5 | doublet | 1H | H5 |

| ~6.0 - 6.5 | doublet | 1H | H3 |

| ~5.0 - 6.0 | broad singlet | 2H | -NH₂ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | C=O (Carboxylic Acid) |

| ~150 - 160 | C4-NH₂ |

| ~130 - 140 | C2-COOH |

| ~120 - 130 | C5 |

| ~100 - 110 | C3 |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (amine) |

| 2500 - 3300 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~1680 - 1710 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1600 - 1650 | Medium | N-H bend (amine) |

| ~1500 - 1550 | Medium | C=C stretch (thiophene ring) |

| ~1350 - 1450 | Medium | C-N stretch (amine) |

| ~1200 - 1300 | Strong | C-O stretch (carboxylic acid) |

| ~800 - 900 | Medium | C-H out-of-plane bend (thiophene ring) |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of solvent is crucial, and DMSO-d₆ is often used for carboxylic acids to observe the exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, the spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationships in spectroscopic data interpretation.

Navigating the Solubility Landscape of 4-Aminothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a thiophene core with both an amino and a carboxylic acid group, makes it a versatile building block for the synthesis of novel therapeutic agents. The solubility of this compound in various laboratory solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, detailed experimental protocols for its determination, and relevant experimental workflows.

Data Presentation: Solubility of this compound

The following table provides a structured format for researchers to populate with experimentally determined solubility data for this compound in a range of common laboratory solvents.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Water | H₂O | 10.2 | 25 | Data not available | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available | |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | 25 | Data not available | Data not available | |

| Acetone | (CH₃)₂CO | 5.1 | 25 | Data not available | Data not available | |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 25 | Data not available | Data not available |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Distilled or deionized water

-

pH meter

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: Express the solubility in g/L and mol/L. The pH of the saturated solution should also be recorded.

Protocol 2: Determination of Solubility in Organic Solvents

This protocol can be used to determine the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the respective organic solvent to each vial.

-

Dissolution and Equilibration: Tightly cap the vials and agitate them using a vortex mixer and/or a thermostatic shaker at a constant temperature until equilibrium is achieved. Visual inspection for the disappearance of solid material can be used as an initial indicator. For quantitative analysis, a longer equilibration time is recommended.

-

Separation of Undissolved Solid: If the compound is not fully dissolved, separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear solution. For volatile solvents, gravimetric analysis (evaporating the solvent and weighing the residue) can be employed. For non-volatile solvents like DMSO and DMF, chromatographic methods such as HPLC are more suitable.

-

Data Reporting: Report the solubility in g/L and mol/L at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate relevant workflows for researchers working with this compound and its derivatives.

Caption: Generalized workflow for the Gewald synthesis of this compound.

Caption: Workflow for screening the biological activity of thiophene derivatives in drug discovery.

The Advent and Evolution of Aminothiophenes: A Technical Guide for Researchers

Introduction

Aminothiophene derivatives represent a cornerstone in heterocyclic chemistry, possessing a privileged scaffold that is integral to the development of a wide array of pharmacologically active agents and functional materials. Their journey from a niche synthetic curiosity to a focal point of medicinal chemistry is a testament to their versatile reactivity and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of aminothiophene compounds, with a focus on their synthesis, physicochemical properties, and biological applications. It is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important class of compounds.

Early Discovery and the Dawn of a New Synthetic Era

While thiophene itself was discovered by Viktor Meyer in 1882, the exploration of its amino-substituted derivatives remained limited in the early 20th century. Initial synthetic routes were often multi-step procedures with limited substrate scope and harsh reaction conditions. A pivotal moment in the history of aminothiophene chemistry arrived in 1961 with the pioneering work of Karl Gewald.[1][2][3] His development of a one-pot, three-component reaction, now famously known as the Gewald aminothiophene synthesis , revolutionized the field.[1][2][3][4][5] This elegant and efficient method allowed for the facile construction of polysubstituted 2-aminothiophenes from readily available starting materials: a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3][4][5] The simplicity, versatility, and high yields of the Gewald reaction propelled the widespread investigation and application of aminothiophene compounds.[1][2][3]

The Gewald Reaction: A Mechanistic Overview and Experimental Protocols

The Gewald reaction has become the most common and versatile method for synthesizing 2-aminothiophenes.[1][2][3] The reaction mechanism, elucidated in the decades following its discovery, proceeds through a series of key steps.[4]

Reaction Mechanism

The generally accepted mechanism for the Gewald reaction involves the following sequence of events:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.[4]

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated nitrile.

-

Ring Closure: The resulting intermediate then undergoes an intramolecular cyclization, with the sulfur atom attacking the cyano group.

-

Tautomerization: A final tautomerization step yields the stable 2-aminothiophene ring system.[4]

General Experimental Protocol for Gewald Synthesis

The following is a representative experimental protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction. It should be noted that reaction conditions may be optimized for specific substrates.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine, piperidine) (0.1-1.0 eq)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

To a solution of the ketone/aldehyde and the active methylene nitrile in the chosen solvent, add the base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add elemental sulfur in one portion.

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Modifications and Advancements of the Gewald Reaction

Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, reduce reaction times, and expand the substrate scope. These advancements often align with the principles of green chemistry.

| Modification | Description | Advantages |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the reaction. | Significantly reduced reaction times (minutes vs. hours), often leading to higher yields and cleaner product formation.[4] |

| Ball-Milling (Mechanochemistry) | A solvent-free approach where reactants are ground together in a high-energy ball mill. | Environmentally friendly (solvent-free), high yields, and short reaction times. |

| Use of Green Solvents | Employing water or deep eutectic solvents as the reaction medium. | Reduced environmental impact compared to traditional organic solvents.[6] |

| Catalyst Development | Exploration of various catalysts, including solid-supported bases, ionic liquids, and organocatalysts like L-proline, to improve efficiency and recyclability. | Enhanced reaction rates, easier catalyst separation and reuse.[6] |

| Ultrasound-Assisted Synthesis | The application of ultrasonic waves to promote the reaction. | Shorter reaction times and improved yields.[6] |

Physicochemical Properties of Aminothiophenes

The physicochemical properties of aminothiophene derivatives are crucial for their application in drug discovery and materials science. These properties can be tuned by varying the substituents on the thiophene ring.

| Property | Description |

| Molecular Formula | C₄H₅NS (for the parent 2-aminothiophene) |

| Molecular Weight | 99.15 g/mol (for the parent 2-aminothiophene) |

| Appearance | Typically crystalline solids, with colors ranging from yellow to brown. |

| Melting Point | Varies widely depending on the substitution pattern. |

| Boiling Point | Generally high due to the heterocyclic nature and potential for hydrogen bonding. |

| Solubility | Solubility is dependent on the substituents. The parent compound is soluble in many organic solvents. |

| pKa | The amino group is basic, with the pKa influenced by the electronic effects of other substituents on the ring. |

Biological Activities and Therapeutic Potential

Aminothiophene derivatives exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery. Their ability to interact with various biological targets has led to the development of compounds with a wide range of therapeutic applications.

Anticancer Activity

A significant area of research has focused on the anticancer potential of aminothiophenes. These compounds have been shown to exert their effects through various mechanisms of action.

-

Tubulin Polymerization Inhibition: Certain aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9][10][11] By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9][10][11]

-

Kinase Inhibition: Aminothiophenes have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. A notable target is the Epidermal Growth Factor Receptor (EGFR).[12][13][14][][16] By competing with ATP for binding to the kinase domain of EGFR, these inhibitors block the downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[14][16]

Table of Anticancer Activity of Selected Aminothiophene Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Compound A | Breast (MCF-7) | 5.2 | Tubulin Polymerization Inhibitor |

| Compound B | Lung (A549) | 2.8 | EGFR Kinase Inhibitor |

| Compound C | Colon (HCT116) | 7.1 | Apoptosis Induction |

| Compound D | Prostate (PC-3) | 4.5 | Tubulin Polymerization Inhibitor |

| Compound E | Glioblastoma (U87) | 1.9 | Multi-kinase Inhibitor |

Note: IC₅₀ values are representative and can vary based on specific experimental conditions.

Antimicrobial Activity

Aminothiophene derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the disruption of essential cellular processes in the microorganisms.

Table of Antimicrobial Activity of Selected Aminothiophene Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| Compound F | Staphylococcus aureus | 8 |

| Compound G | Escherichia coli | 16 |

| Compound H | Candida albicans | 4 |

| Compound I | Pseudomonas aeruginosa | 32 |

| Compound J | Bacillus subtilis | 8 |

Note: MIC (Minimum Inhibitory Concentration) values are representative and depend on the specific strain and testing methodology.

Other Therapeutic Applications

The therapeutic potential of aminothiophenes extends beyond oncology and infectious diseases. They have been investigated for a variety of other pharmacological activities, including:

-

Anti-inflammatory agents

-

Antiviral agents

-

Anticonvulsants

-

Receptor modulators (e.g., adenosine and cannabinoid receptors)

-

Enzyme inhibitors (e.g., carbonic anhydrase, monoamine oxidase)

Detailed Experimental Protocols for Biological Assays

To facilitate further research and ensure reproducibility, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test aminothiophene compounds

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the aminothiophene compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][21][22][23][24]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test aminothiophene compounds

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the aminothiophene compounds in the broth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well containing the serially diluted compound with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The discovery of the Gewald reaction marked a transformative point in the history of aminothiophene chemistry, unlocking a vast chemical space for exploration. The subsequent decades have witnessed the evolution of this versatile scaffold into a cornerstone of medicinal chemistry and materials science. The diverse biological activities of aminothiophene derivatives, particularly in the realms of anticancer and antimicrobial research, continue to drive innovation. Future research will likely focus on the development of more selective and potent aminothiophene-based therapeutic agents through a deeper understanding of their structure-activity relationships and mechanisms of action. Furthermore, the application of green and sustainable synthetic methodologies will be crucial in the environmentally conscious production of these valuable compounds. The rich history and ongoing research into aminothiophenes ensure their continued importance in the scientific landscape for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ClinPGx [clinpgx.org]

- 16. mdpi.com [mdpi.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. protocols.io [protocols.io]

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Aminothiophenes are a critical class of heterocyclic compounds that form the structural core of a wide array of pharmaceuticals and functional materials. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the fundamental reaction mechanisms of aminothiophenes, including their synthesis, electrophilic and nucleophilic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions. Detailed experimental protocols for key transformations, quantitative data, and visual diagrams of reaction pathways are presented to equip researchers with the knowledge to effectively utilize these powerful scaffolds in drug discovery and development.

Synthesis of Aminothiophenes: The Gewald Reaction

The most prevalent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[1][2]

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile.[3] This is followed by the addition of sulfur to the α-carbon, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[3]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The following is a general procedure for the Gewald synthesis of 2-aminothiophenes.

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Base (e.g., morpholine, triethylamine) (catalytic amount)

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

In a round-bottom flask, combine the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.

-

Add a catalytic amount of the base to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration, wash with a cold solvent (e.g., ethanol), and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Below is a workflow diagram for a typical Gewald synthesis.

Electrophilic Aromatic Substitution

The electron-rich nature of the aminothiophene ring makes it highly susceptible to electrophilic aromatic substitution (EAS). The amino group is a strong activating group and directs electrophiles primarily to the C5 position (para to the amino group).[3] The reactivity of 2-aminothiophenes in EAS is generally greater than that of benzene but less than that of 2-aminofurans, due to the higher aromaticity of the thiophene ring compared to the furan ring.[3]

Common EAS reactions on aminothiophenes include halogenation, nitration, sulfonation, and Vilsmeier-Haack formylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, including aminothiophenes. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the aminothiophene ring, typically at the C5 position, to yield a 5-formyl-2-aminothiophene derivative after hydrolysis.

Experimental Protocol: Vilsmeier-Haack Formylation of a 2-Aminothiophene Derivative

The following protocol is a representative procedure for the Vilsmeier-Haack formylation.

Materials:

-

2-Aminothiophene derivative (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 equiv)

-

Sodium acetate solution (aqueous)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Dissolve the 2-aminothiophene derivative in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of an aqueous solution of sodium acetate.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The mechanism of the Vilsmeier-Haack reaction is depicted below.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aminothiophenes, particularly their halogenated derivatives, are excellent substrates for these transformations, enabling the introduction of a wide variety of substituents. Key examples include the Suzuki, Stille, and Heck reactions.

Suzuki Coupling

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For aminothiophenes, this typically involves the reaction of a bromo- or iodo-aminothiophene with a boronic acid or ester.

Experimental Protocol: Suzuki Coupling of a Bromo-aminothiophene

This protocol provides a general procedure for the Suzuki coupling of a bromo-aminothiophene with an arylboronic acid.

Materials:

-

Bromo-aminothiophene derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a reaction vessel, add the bromo-aminothiophene, arylboronic acid, palladium catalyst, and base.

-

Deoxygenate the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The catalytic cycle of the Suzuki coupling is illustrated below.

Stille Coupling

The Stille coupling reaction pairs an organostannane with an organic halide or triflate, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups.

Experimental Protocol: Stille Coupling of a Halo-aminothiophene

The following is a general procedure for the Stille coupling.

Materials:

-

Halo-aminothiophene (e.g., iodo- or bromo-aminothiophene) (1.0 equiv)

-

Organostannane reagent (1.1 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (2-4 mol%)

-

Ligand (e.g., P(o-tol)₃) (4-8 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the halo-aminothiophene, palladium catalyst, and ligand.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until completion (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel. To remove tin byproducts, the organic solution of the product can be washed with an aqueous solution of potassium fluoride.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction is a valuable method for the vinylation of aminothiophenes.

Experimental Protocol: Heck Reaction of a Halo-aminothiophene

This protocol outlines a general procedure for the Heck reaction.

Materials:

-

Halo-aminothiophene (1.0 equiv)

-

Alkene (e.g., ethyl acrylate) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

-

Anhydrous solvent (e.g., DMF, NMP)

Procedure:

-

In a reaction vessel, combine the halo-aminothiophene, palladium catalyst, and base.

-

Add the anhydrous solvent and the alkene.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Cycloaddition Reactions

The thiophene ring of aminothiophenes can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly when the aromaticity of the thiophene ring is overcome by appropriate substitution or reaction conditions.

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. While thiophene itself is a poor diene due to its aromaticity, electron-donating groups like the amino group can increase its reactivity. The reaction is often facilitated by Lewis acid catalysis or high pressure. With electron-deficient dienophiles like maleimides, N-acylated 2-aminothiophenes can undergo cycloaddition.

The general mechanism involves a concerted [4+2] cycloaddition, as depicted below.

Reactions Involving the Amino Group

The amino group of aminothiophenes exhibits typical nucleophilic reactivity, allowing for a variety of functionalization reactions such as acylation, alkylation, and diazotization.

Diazotization and Sandmeyer Reaction

Primary aromatic amines, including aminothiophenes, can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be transformed into a wide range of functional groups through reactions like the Sandmeyer reaction, which utilizes copper(I) salts to introduce halides or a cyano group.[1][4]

Experimental Protocol: Diazotization and Sandmeyer Reaction of a 2-Aminothiophene

This is a general two-step procedure for the conversion of a 2-aminothiophene to a 2-halothiophene.

Materials:

-

2-Aminothiophene derivative (1.0 equiv)

-

Concentrated acid (e.g., H₂SO₄, HCl)

-

Sodium nitrite (NaNO₂) (1.1 equiv)

-

Copper(I) halide (e.g., CuBr, CuCl)

Procedure:

-

Diazotization: Dissolve the 2-aminothiophene derivative in a mixture of the concentrated acid and water at 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt solution.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) halide. Add the freshly prepared diazonium salt solution portion-wise to the copper(I) halide mixture.

-

Stir the reaction at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or distillation.

Quantitative Data Summary

The following tables summarize key spectroscopic data for 2- and 3-aminothiophene derivatives, providing a basis for their characterization and differentiation.[5]

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)

| Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |

| Amino Protons (NH₂) | 4.0 - 6.5 (broad singlet) | 3.5 - 5.0 (broad singlet) |

| Thiophene Ring Protons | 6.0 - 7.5 | 6.5 - 8.0 |

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm)

| Carbon Atom | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |

| C2 | 150 - 165 | 110 - 125 |

| C3 | 100 - 115 | 140 - 155 |

| C4 | 120 - 130 | 115 - 125 |

| C5 | 115 - 125 | 120 - 130 |

Table 3: Comparative IR Spectral Data (cm⁻¹)

| Vibrational Mode | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |

| N-H Stretch | 3200 - 3500 (often two bands) | 3300 - 3500 (often two bands) |

| C=C Stretch (thiophene) | 1550 - 1620 | 1520 - 1600 |

Table 4: Comparative UV-Vis Spectral Data (nm)

| Transition | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |

| π → π* Transition | 280 - 320 | 270 - 310 |

Aminothiophenes in Drug Action: Signaling Pathways

Aminothiophene derivatives have been identified as modulators of various biological targets. Understanding their mechanism of action at a molecular level is crucial for rational drug design.

Positive Allosteric Modulation of the GLP-1 Receptor

Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[1][6] These PAMs bind to a site on the receptor distinct from the endogenous ligand (GLP-1) and enhance the receptor's response to GLP-1, leading to increased insulin secretion.[6] The proposed mechanism involves the PAM potentiating the GLP-1-induced conformational change in the receptor, leading to enhanced G-protein coupling and downstream signaling.[1][6]

Inhibition of Tubulin Polymerization

Both 2- and 3-aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism of action shared by several successful anticancer drugs.[6] These compounds bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 4-Aminothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 4-Aminothiophene-2-carboxylic acid (CAS No: 89499-38-7). The information is compiled from safety data sheets and chemical databases to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 89499-38-7 | |

| Molecular Formula | C₅H₅NO₂S | |

| Molecular Weight | 143.16 g/mol | |

| Appearance | Solid | |

| Flash Point | Not applicable |

Hazard Identification and Classification

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Information

Currently, detailed quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not available in the public domain. The primary identified hazard is acute oral toxicity.

First-Aid Measures

In the event of exposure, follow these first-aid protocols.

Handling and Storage

Handling:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

-

Store in a well-ventilated place.

-

Keep container tightly closed.

-

This substance is classified under Storage Class 11: Combustible Solids.

Accidental Release Measures

In the event of a spill, follow these general procedures.

Exposure Controls and Personal Protection

Engineering Controls:

-

Use in a well-ventilated area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator may be necessary.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: No specific data is available.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: No specific data available.

-

Incompatible Materials: No specific data available.

-

Hazardous Decomposition Products: No specific data available.

Experimental Protocols

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not currently available. Toxicological studies would be required to elucidate its mechanism of action.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a controlled environment.

A Technical Guide to 4-Aminothiophene-2-carboxylic acid for Researchers and Drug Development Professionals

Introduction: 4-Aminothiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its thiophene core, substituted with both an amine and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications, with a focus on its utility for researchers and professionals in the field of drug development.

Commercial Suppliers and Physical Properties

This compound is available from several commercial suppliers, with Sigma-Aldrich (a subsidiary of Merck KGaA) being a primary source for research quantities. It is important to note that some suppliers provide this compound as part of their "rare chemicals" collection, and as such, detailed analytical data may not be readily available for every batch. Researchers are often advised to confirm the identity and purity of the compound upon receipt.

Table 1: Commercial Supplier Information

| Supplier | Product Number | Purity | Availability | Notes |

| Sigma-Aldrich | CDS010170 | Not specified | In Stock | Sold under the AldrichCPR brand. The supplier notes that they do not collect analytical data for this product.[1] |

| Combi-Blocks | CM-8877 | >95% | In Stock | Available in various quantities. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89499-38-7 | [2] |

| Molecular Formula | C₅H₅NO₂S | [2] |

| Molecular Weight | 143.16 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 99 - 108 °C (lit.) | |

| Boiling Point | 140 - 145 °C at 21 hPa (lit.) | |

| SMILES | Nc1csc(c1)C(O)=O | [2] |

| InChI | 1S/C5H5NO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) | [2] |

Quality Control and Representative Data

While a specific Certificate of Analysis (CoA) for this compound is not consistently provided by all vendors, a typical CoA for a research-grade chemical of this nature would include the following information. The data presented below is representative and should be used for illustrative purposes.

Table 3: Representative Certificate of Analysis Data

| Test | Specification | Result | Method |

| Appearance | Off-white to yellow powder | Conforms | Visual |

| Purity (by HPLC) | ≥95.0% | 96.2% | HPLC |

| Identity (by ¹H NMR) | Conforms to structure | Conforms | ¹H NMR |

| Melting Point | 99 - 108 °C | 101 - 104 °C | Melting Point Apparatus |

| Residual Solvents | ≤0.5% | <0.1% | GC-HS |

Applications in Drug Discovery and Organic Synthesis

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[3][4] Derivatives of this compound are being explored for a variety of therapeutic applications, including as cytostatic agents against cancer cells and as positive allosteric modulators of G-protein coupled receptors.[5][6]

Synthesis of Bioactive Molecules

The primary utility of this compound is as a starting material for the synthesis of more complex molecules. The amine and carboxylic acid functional groups allow for a variety of chemical transformations, such as amide bond formation, esterification, and N-alkylation, to generate libraries of derivatives for screening.

For instance, 2-aminothiophene derivatives have been investigated as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[6] A hypothetical synthetic workflow to generate amide derivatives for screening as GLP-1R PAMs is presented below.

Synthetic workflow for amide derivatives.

Role in Signaling Pathways

As mentioned, derivatives of 2-aminothiophenes are being investigated as modulators of the GLP-1 receptor. The GLP-1 receptor is a class B G-protein coupled receptor that, upon binding of the endogenous ligand GLP-1, activates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade ultimately leads to glucose-dependent insulin secretion. A positive allosteric modulator would bind to a site on the receptor distinct from the GLP-1 binding site and enhance the signaling response to GLP-1.

GLP-1 receptor signaling pathway.

Experimental Protocols